molecular formula C18H24N4O3 B2919507 N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898426-88-5

N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2919507
CAS No.: 898426-88-5
M. Wt: 344.415
InChI Key: UNDMKDQZLNJKOY-UHFFFAOYSA-N
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Description

The compound N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide features a complex azatricyclic core fused with a substituted ethanediamide moiety. The azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene system is a rigid, polycyclic scaffold that likely imparts structural stability and modulates electronic properties through conjugated π-systems . The 3-(dimethylamino)propyl substituent introduces a tertiary amine, which may enhance solubility and influence pharmacokinetic behavior by promoting protonation under physiological conditions .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21(2)7-4-6-19-17(24)18(25)20-14-9-12-5-3-8-22-15(23)11-13(10-14)16(12)22/h9-10H,3-8,11H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDMKDQZLNJKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a tricyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological processes and as a probe for molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The tricyclic core provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azatricyclic core is a recurring motif in bioactive compounds, but variations in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Implications
Target Compound: N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide Likely C₁₇H₂₄N₄O₃* ~332.4* - 2-oxo-azatricyclic core
- 3-(dimethylamino)propyl group
Enhanced solubility; potential for receptor interaction via amine moiety
NDTDI () C₁₉H₂₇N₃O 313.4 - Azatricyclo core with methylamino and diethylpropanamide Reduced polarity due to diethyl groups; possible CNS activity
Compound from : Hydrochloride derivative C₂₄H₂₅ClN₄O₅S 517.0 - 4,6-dioxa-10-thia-12-azatricyclo core
- Benzamide and pyrrolidinone substituents
Increased molecular weight; potential for multi-target binding
Compound from : N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-... C₂₇H₃₀N₄O₅ 490.5 - Furan and piperidine substituents
- Extended conjugation
Improved metabolic stability; possible kinase inhibition

*Note: The molecular formula and weight of the target compound are inferred from structural analysis due to lack of direct data.

Key Observations:

Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility compared to NDTDI (), which contains hydrophobic diethyl groups. This aligns with QSAR principles where polar substituents enhance solubility . The hydrochloride derivative () may exhibit higher solubility than the neutral target compound due to ionic character .

However, the furan-containing compound () has extended conjugation, which may enhance π-π stacking in hydrophobic binding pockets .

The target compound’s dimethylamino group could mimic cationic antimicrobial peptides, suggesting possible antibacterial applications .

Metabolic Stability :

  • Compounds with heterocyclic substituents (e.g., furan in ) may resist oxidative metabolism better than aliphatic chains, as seen in cytochrome P450 substrate studies .

Limitations and Contradictions:

  • Evidence gaps exist regarding the target compound’s synthesis, exact molecular weight, and experimental bioactivity. Comparisons rely heavily on QSAR principles () and structural analogs.
  • The hydrochloride derivative () and furan-containing compound () have higher molecular weights, which may reduce blood-brain barrier permeability compared to the target compound .

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